![molecular formula C23H17F3N4OS B15151512 N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B15151512.png)
N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(methylsulfanyl)phenyl]-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8700(2),?0(1)(2),(1)?]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide is a complex organic compound with a unique structure This compound is characterized by the presence of a trifluoromethyl group, a methylsulfanyl group, and a triazatetracyclic core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methylsulfanyl)phenyl]-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.0(2),?.0(1)(2),(1)?]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide typically involves multiple steps. The initial step often includes the formation of the triazatetracyclic core through cyclization reactions. The introduction of the trifluoromethyl group is usually achieved via nucleophilic substitution reactions, while the methylsulfanyl group is incorporated through thiolation reactions. The final step involves the coupling of the phenyl ring with the triazatetracyclic core under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(methylsulfanyl)phenyl]-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.0(2),?.0(1)(2),(1)?]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the triazatetracyclic core.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl ring and the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or the trifluoromethyl group.
Wissenschaftliche Forschungsanwendungen
N-[2-(methylsulfanyl)phenyl]-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.0(2),?.0(1)(2),(1)?]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of N-[2-(methylsulfanyl)phenyl]-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.0(2),?.0(1)(2),(1)?]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the triazatetracyclic core play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Bis[2-(methylsulfanyl)phenyl]pyridine-2,6-dicarboxamide
- 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline
Uniqueness
N-[2-(methylsulfanyl)phenyl]-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8700(2),?0(1)(2),(1)?]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide stands out due to its unique triazatetracyclic core and the presence of both trifluoromethyl and methylsulfanyl groups
Eigenschaften
Molekularformel |
C23H17F3N4OS |
|---|---|
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
N-(2-methylsulfanylphenyl)-11-(trifluoromethyl)-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,13,15-heptaene-14-carboxamide |
InChI |
InChI=1S/C23H17F3N4OS/c1-32-18-9-5-4-8-16(18)27-22(31)17-12-19-28-20-14-7-3-2-6-13(14)10-11-15(20)21(23(24,25)26)30(19)29-17/h2-9,12H,10-11H2,1H3,(H,27,31) |
InChI-Schlüssel |
SYMGACHCLHSPON-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC=C1NC(=O)C2=NN3C(=C2)N=C4C(=C3C(F)(F)F)CCC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-bromophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B15151429.png)
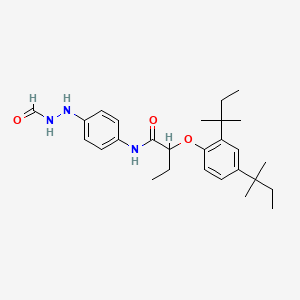
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,5-dimethylphenyl)alaninamide](/img/structure/B15151449.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,5-dimethylphenyl)glycinamide](/img/structure/B15151457.png)
![4-methyl-N-[2,2,2-trichloro-1-({[4-(ethenylsulfonyl)-2-methoxyphenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B15151470.png)
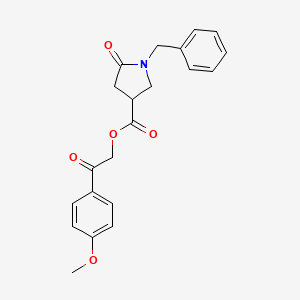
![2-(4-Bromophenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B15151475.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(3-methylphenyl)furan-2-carboxamide](/img/structure/B15151494.png)
![2-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]propanedihydrazide](/img/structure/B15151495.png)
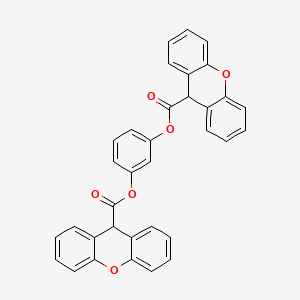
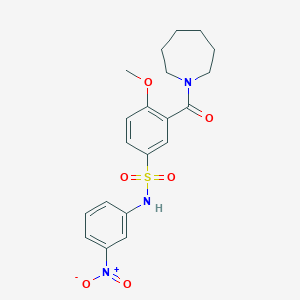
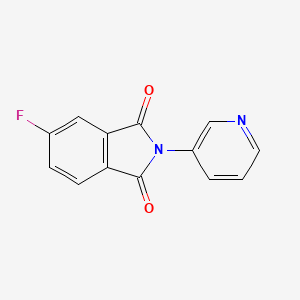
![N-benzyl-N-{[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B15151520.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide](/img/structure/B15151524.png)
